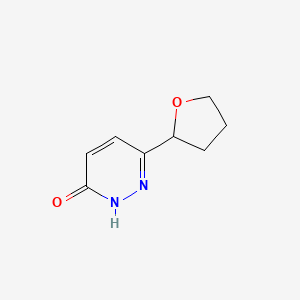

3-(Oxolan-2-yl)-1H-pyridazin-6-one

Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in medicinal chemistry. Current time information in Bangalore, IN.bldpharm.comchemsrc.comchemicalbook.com An estimated 85% of all biologically active chemical entities contain a heterocyclic ring system. Current time information in Bangalore, IN. This prevalence is due to their ability to provide a rigid scaffold for the precise spatial arrangement of functional groups, enabling specific interactions with biological targets such as enzymes and receptors. chemicalbook.com Heteroatoms like nitrogen, oxygen, and sulfur can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity. chemicalbook.comresearchgate.net The structural diversity of heterocyclic compounds allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Current time information in Bangalore, IN.

The Pyridazinone Core: A Prominent Pharmacophore in Drug Discovery

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, is recognized as a "wonder nucleus" in medicinal chemistry due to its wide array of pharmacological activities. researchgate.netscirp.org This scaffold is a key component in numerous compounds exhibiting cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. journalijcar.orgrjptonline.orgmdpi.com The presence of nitrogen atoms and a carbonyl group allows for various interactions, including hydrogen bonding, which contributes to the diverse biological activities observed in pyridazinone derivatives. scirp.org The versatility of the pyridazinone core allows for substitution at various positions, enabling the development of derivatives with tailored therapeutic effects. thegoodscentscompany.com

Rationale for Comprehensive Research on 3-(Oxolan-2-yl)-1H-pyridazin-6-one Derivatives

The rationale for investigating this compound and its derivatives stems from the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. In this case, the well-documented therapeutic potential of the pyridazinone core is coupled with the favorable physicochemical properties and biological relevance of the tetrahydrofuran (B95107) moiety.

The expectation is that the resulting hybrid molecule could exhibit a unique pharmacological profile, potentially leading to the discovery of new therapeutic agents. Research into this specific compound and its derivatives is driven by the prospect of identifying novel leads for various diseases, leveraging the established biological activities of its constituent heterocyclic systems. While specific research on this compound is not extensively documented in publicly available literature, the known properties of pyridazinone and tetrahydrofuran derivatives provide a strong impetus for its synthesis and biological evaluation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBUNNWDFTYJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Oxolan 2 Yl 1h Pyridazin 6 One Derivatives

Retrosynthetic Disconnection Analysis of the 3-(Oxolan-2-yl)-1H-pyridazin-6-one Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scitepress.org It involves breaking down a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of chemical bonds. scitepress.orgscripps.eduyoutube.com

For the this compound scaffold, the most logical disconnection strategy involves breaking the two C-N bonds of the pyridazinone ring. This approach is based on the common and highly effective method of constructing the pyridazinone heterocycle from a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. iglobaljournal.combaranlab.org

This disconnection reveals two primary synthons:

A dicationic synthon corresponding to the four-carbon backbone.

A dianionic synthon derived from hydrazine.

The chemical equivalents for these synthons are a γ-keto acid or its corresponding ester, and hydrazine hydrate (B1144303), respectively. Specifically, the key precursor would be a 4-oxo-4-(oxolan-2-yl)butanoic acid derivative. This precursor contains the essential 1,4-dicarbonyl relationship required for the subsequent cyclization and already incorporates the desired oxolane (tetrahydrofuran) substituent at the correct position.

Table 1: Retrosynthetic Analysis of this compound

| Step | Target/Intermediate | Disconnection | Synthons | Precursors (Chemical Equivalents) |

| 1 | This compound | C-N bonds of the pyridazinone ring | Dicationic 1,4-dicarbonyl and dianionic hydrazine | 4-Oxo-4-(oxolan-2-yl)butanoic acid and Hydrazine hydrate |

Advanced Strategies for Pyridazinone Ring Construction

Modern synthetic chemistry offers a variety of advanced strategies to construct the pyridazinone ring with high efficiency, regioselectivity, and functional group tolerance.

The most fundamental and widely used method for synthesizing pyridazin-3(2H)-ones is the cyclocondensation reaction between a γ-ketoacid or its ester and hydrazine hydrate. iglobaljournal.com This reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable six-membered heterocyclic ring. iglobaljournal.com

The general mechanism proceeds as follows:

Nucleophilic attack of one nitrogen atom of hydrazine on the ketone carbonyl of the γ-ketoacid.

Formation of a hydrazone intermediate.

Intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone on the carboxylic acid (or ester) carbonyl.

Dehydration to form the final pyridazinone ring.

This method is highly versatile and is applicable to a wide range of substrates for preparing various substituted pyridazinones. researchgate.net For the target molecule, the reaction would involve condensing 4-oxo-4-(oxolan-2-yl)butanoic acid with hydrazine hydrate, typically under reflux in a solvent like ethanol (B145695) or acetic acid. iglobaljournal.com

Table 2: Key Features of Cyclocondensation for Pyridazinone Synthesis

| Feature | Description |

| Precursors | γ-ketoacids, γ-ketoesters, 1,4-dicarbonyl compounds. iglobaljournal.comnih.gov |

| Reagent | Hydrazine hydrate or substituted hydrazines. |

| Mechanism | Condensation followed by intramolecular cyclization and dehydration. iglobaljournal.com |

| Advantages | High yields, readily available starting materials, robust and well-established method. |

This strategy is a variation of the direct cyclocondensation where the hydrazone intermediate is sometimes isolated or formed in a distinct step before the final ring closure. This approach can be advantageous when the reactivity of the starting materials requires controlled, stepwise addition. The reaction of β,γ-unsaturated hydrazones can be used to synthesize 1,6-dihydropyridazines, which can then be converted to the corresponding pyridazines. organic-chemistry.org

The process involves two key steps:

Intermolecular Hydrazone Formation: A suitable keto compound is reacted with hydrazine to form a stable hydrazone. For the target molecule, this would involve reacting a 4-oxo-4-(oxolan-2-yl)butanoic acid derivative with hydrazine.

Intramolecular Cyclization: The formed hydrazone is then subjected to conditions that promote intramolecular cyclization. This is often achieved by heating or by using a catalyst to facilitate the attack of the terminal nitrogen onto the carbonyl group, leading to the formation of the pyridazinone ring. organic-chemistry.org

This stepwise approach allows for greater control over the reaction and can be useful for synthesizing complex or sensitive pyridazinone derivatives. nih.gov

Table 3: Stepwise Hydrazone Cyclization Strategy

| Step | Reaction | Description |

| 1 | Intermolecular Hydrazone Formation | A γ-ketoacid or its ester reacts with hydrazine to form a hydrazone intermediate. |

| 2 | Intramolecular Cyclization | The hydrazone undergoes ring closure, often under thermal conditions, to form the pyridazinone ring. organic-chemistry.org |

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the starting materials. beilstein-journals.orgacsgcipr.org MCRs are highly valued for their efficiency, atom economy, and operational simplicity. beilstein-journals.org Several MCRs have been developed for the synthesis of heterocyclic compounds, including pyridazinones. nih.govrsc.org

For instance, a copper-catalyzed three-component cyclization reaction combining aldehydes, hydrazines, and alkynyl esters has been successfully applied to the synthesis of pyridazinones. nih.gov This reaction proceeds with high regioselectivity, yielding only the six-membered pyridazinone ring. nih.gov Adapting such a strategy could provide a convergent and efficient route to this compound derivatives by selecting appropriate starting components. The Groebke–Blackburn–Bienaymé reaction is another MCR used to synthesize fused imidazo[1,2-b]pyridazines. researchgate.net

Table 4: Comparison of Synthetic Strategies

| Strategy | Number of Steps | Isolation of Intermediates | Key Advantage |

| Classical Cyclocondensation | One or two | Sometimes | Robust and high-yielding |

| Multi-Component Reaction | One | No | High efficiency and atom economy beilstein-journals.org |

One-pot synthesis involves performing multiple reaction steps in the same reaction vessel without isolating the intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification procedures. mdpi.com

Table 5: Advantages of One-Pot Protocols

| Advantage | Description |

| Increased Efficiency | Reduces overall reaction time and manual handling. |

| Reduced Waste | Minimizes the use of solvents for reaction and purification. |

| Improved Yield | Avoids material loss associated with isolating intermediates. |

| Simplified Process | Fewer purification steps are required. mdpi.com |

A groundbreaking and exploratory approach involves harnessing the cell's natural protein-synthesis machinery—the ribosome—for non-natural polymer synthesis. elsevierpure.comnih.gov The ribosome catalyzes the polymerization of amino acids into proteins by forming peptide bonds. exlibrisgroup.comresearchgate.net Recent research has demonstrated that the ribosome's catalytic mechanism is plastic enough to be reprogrammed for other types of bond formation. elsevierpure.comnih.gov

Scientists have successfully demonstrated the ribosome-mediated polymerization of pyridazinone bonds. elsevierpure.comnih.gov This was achieved through a cyclocondensation reaction between specially designed monomers: an activated γ-keto ester and an α-hydrazino ester. elsevierpure.comnih.gov These monomers are first attached to transfer RNA (tRNA) molecules and are then delivered to the ribosome, which facilitates the pyridazinone bond formation. researchgate.netresearchgate.net This method has been used to create peptide-hybrid oligomers containing sequence-defined, alternating pyridazinone linkages. elsevierpure.comnih.gov

While still in the exploratory phase and focused on oligomers, this ribosome-mediated synthesis represents a paradigm shift in polymer chemistry. elsevierpure.com It highlights the potential for using synthetic biology tools to create novel pyridazinone-containing structures with unprecedented control, opening new avenues for materials science and drug discovery. elsevierpure.comnih.gov

Table 6: Components of Ribosome-Mediated Pyridazinone Synthesis

| Component | Role | Reference |

| Ribosome | Catalyzes the bond-forming reaction. | elsevierpure.comresearchgate.net |

| mRNA Template | Provides the sequence information for monomer addition. | researchgate.net |

| Activated Monomers | γ-keto and α-hydrazino esters serve as building blocks. | elsevierpure.comnih.gov |

| tRNA | Delivers the non-canonical monomers to the ribosome. | researchgate.net |

| Flexizyme System | Enables the acylation of non-canonical monomers onto tRNA. | researchgate.net |

Methodologies for the Introduction and Functionalization of the Oxolane (Tetrahydrofuran) Moiety

The incorporation of the tetrahydrofuran (B95107) (THF) ring onto a pyridazinone scaffold, or its de novo construction, can be achieved through a variety of synthetic strategies. These methods range from direct coupling reactions to intricate cyclization cascades, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Direct Substitution Approaches to Incorporate Tetrahydrofuran

Direct substitution methods provide a convergent route to this compound derivatives by coupling a pre-functionalized tetrahydrofuran electrophile with a pyridazinone nucleophile. A common strategy involves the use of 2-halotetrahydrofurans, which can react with metallated pyridazinone species. For instance, a pyridazinone can be deprotonated with a strong base to form a nucleophilic anion, which then displaces the halide from the 2-position of the tetrahydrofuran ring.

Another approach utilizes γ-butyrolactone as a precursor to the oxolane moiety. While γ-butyrolactone itself is generally unreactive towards nucleophilic attack by pyridazinones, it can be activated to serve as a four-carbon electrophile under specific conditions, leading to the formation of the desired carbon-carbon bond nih.gov.

Cyclization onto Oxo-Carbenium Ions for Oxolane Ring Formation

The formation of the oxolane ring can also be accomplished through the cyclization of a suitable pyridazinone precursor. One powerful method involves the generation of an oxo-carbenium ion from a tethered acyclic precursor, which is then trapped intramolecularly by a nucleophile to form the five-membered ring. For example, a 1,4-dicarbonyl compound bearing a pyridazinone moiety can be treated with a catalytic amount of a Lewis acid, such as TMS-OTf, to generate a cyclic oxonium ion. This intermediate can then be captured by a tethered nucleophile to yield a bicyclic tetrahydrofuran derivative, which upon further transformation can lead to the desired 3-(oxolan-2-yl) structure nih.gov.

Oxa-Michael Cyclizations and Related Annulations

Oxa-Michael additions, or intramolecular conjugate additions of a hydroxyl group to an α,β-unsaturated system, are a highly effective means of constructing the tetrahydrofuran ring nsf.govnih.gov. In the context of this compound synthesis, a pyridazinone derivative bearing a tethered hydroxyalkenyl or hydroxyalkynyl side chain can undergo intramolecular cyclization. This reaction is often promoted by a base or a transition metal catalyst and proceeds via a 5-exo-trig or 5-exo-dig cyclization pathway, respectively, to furnish the 2-substituted tetrahydrofuran ring. The diastereoselectivity of this process can often be controlled by the reaction conditions and the nature of the substrate nih.govresearchgate.net.

Transition-Metal Mediated Hydroalkoxylations in Tetrahydrofuran Synthesis

Transition-metal catalysis offers a powerful and atom-economical approach to the synthesis of tetrahydrofurans through the intramolecular hydroalkoxylation of unsaturated alcohols organic-chemistry.orgnih.gov. Catalysts based on platinum, gold, and other transition metals can activate an alkene or alkyne functionality within a pyridazinone-tethered side chain, facilitating the nucleophilic attack of a hydroxyl group to form the oxolane ring organic-chemistry.org. These reactions often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity, making them particularly attractive for the synthesis of complex molecules nih.gov.

Stereoselective and Enantioselective Synthesis of Substituted Tetrahydrofurans

The control of stereochemistry at the C2 position of the oxolane ring is crucial for many applications. Numerous stereoselective and enantioselective methods for the synthesis of substituted tetrahydrofurans have been developed and can be adapted for the preparation of this compound derivatives nih.govresearchgate.netchemistryviews.org. These strategies include:

Substrate-controlled diastereoselective reactions: Utilizing chiral precursors or auxiliaries to direct the stereochemical outcome of the cyclization reaction nih.gov.

Catalyst-controlled enantioselective reactions: Employing chiral transition metal catalysts or organocatalysts to induce enantioselectivity in the ring-forming step organic-chemistry.orgchemistryviews.org.

[3+2] Cycloaddition and annulation reactions: These powerful transformations can construct the tetrahydrofuran ring with the simultaneous formation of multiple stereocenters in a highly controlled manner nih.gov.

| Method | Key Features | Stereocontrol |

| Direct Substitution | Convergent; uses pre-formed rings. | Dependent on starting material stereochemistry. |

| Oxo-Carbenium Ion Cyclization | Forms ring from acyclic precursor; Lewis acid catalyzed. | Can be diastereoselective. |

| Oxa-Michael Addition | Intramolecular conjugate addition; base or metal-catalyzed. | Often provides good diastereoselectivity. |

| Transition-Metal Hydroalkoxylation | Atom-economical; mild conditions. | Can be highly stereoselective with appropriate catalysts. |

| Stereoselective Methods | Employs chiral auxiliaries, catalysts, or specific reaction types. | High levels of diastereoselectivity and enantioselectivity are achievable. |

Functionalization at Key Positions of the Pyridazinone and Oxolane Moieties

Subsequent functionalization of the this compound scaffold allows for the generation of a diverse library of derivatives with tailored properties. Both the pyridazinone and oxolane rings offer sites for chemical modification.

The pyridazinone ring is amenable to a variety of functionalization reactions. The nitrogen atom at the 1-position (N1) can be readily alkylated using various alkyl halides in the presence of a base, allowing for the introduction of a wide range of substituents nih.govmdpi.comthieme-connect.debeilstein-journals.orgfabad.org.tr. The C4 and C5 positions of the pyridazinone ring can be susceptible to electrophilic substitution, particularly when activating groups are present on the ring nih.govresearchgate.net. Furthermore, modern cross-coupling methodologies can be employed to introduce aryl or alkyl groups at specific positions, provided a suitable handle such as a halogen is present nih.gov.

N-Alkylation and Acylation Strategies on the Pyridazinone Nitrogen

Modification of the N1 position of the pyridazinone ring is a common and effective strategy for generating structural diversity in derivatives of this compound. N-alkylation and N-acylation introduce substituents that can significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

A prevalent method for N-alkylation involves the reaction of the pyridazinone nitrogen with an alkyl halide in the presence of a base. nih.govjuniperpublishers.com For instance, the hydrogen atom on the tertiary nitrogen of the pyridazinone ring can be substituted by reacting the parent compound with ethyl bromoacetate (B1195939) in the presence of potassium carbonate (K2CO3) in a solvent like acetone. nih.gov This reaction introduces an acetate (B1210297) group, which can be further modified, for example, by reacting with hydrazine hydrate to generate corresponding acid hydrazides. nih.gov The choice of base and solvent is crucial for achieving high regioselectivity and yield, with combinations like sodium hydride (NaH) in tetrahydrofuran (THF) also being reported as a promising system for achieving N-1 selective alkylation in similar heterocyclic scaffolds. nih.gov These alkylation strategies are versatile and can accommodate a wide range of alkylating reagents, including primary and secondary alkyl halides. nih.gov

Acylation reactions follow a similar principle, typically employing acyl chlorides or anhydrides to introduce carbonyl-containing moieties at the nitrogen position. These synthetic approaches provide a robust platform for creating extensive libraries of N-substituted pyridazinone derivatives for further investigation.

Table 1: N-Alkylation and Acylation Strategies

| Reaction Type | Reagent Example | Base/Solvent Example | Resulting Moiety |

|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate | K2CO3 / Acetone | Ester-containing alkyl chain |

| N-Alkylation | Alkyl Bromide | NaH / THF | Alkyl group |

| N-Acylation | Acetic Anhydride | N/A (or base catalyst) | Acetyl group |

| Hydrazinolysis | Hydrazine Hydrate | N/A | Acid hydrazide |

Introduction of Diverse Chemical Groups (e.g., Aryl, Heteroaryl, Piperazine) for Analog Generation

The generation of analogs through the introduction of diverse chemical groups is a cornerstone of drug discovery. For pyridazinone derivatives, incorporating aryl, heteroaryl, and piperazine (B1678402) moieties has been a successful strategy to modulate biological activity. nih.gov

One common synthetic route begins with a di-substituted pyridazine (B1198779) precursor, such as 3,6-dichloropyridazine. nih.gov This allows for sequential nucleophilic substitution reactions. For example, one chlorine atom can be displaced by a piperazine or morpholine (B109124) derivative, followed by hydrolysis of the second chloro group to form the 6-oxo functionality of the pyridazinone ring. nih.gov This modular approach permits the introduction of a wide variety of substituted piperazine and other cyclic amine analogs at the 6-position of the pyridazinone core.

The piperazine ring itself is a versatile scaffold, frequently used in medicinal chemistry to improve solubility and oral bioavailability. wikipedia.org By using variously substituted phenylpiperazines, a range of aryl groups can be appended to the core structure, allowing for the exploration of structure-activity relationships related to electronic and steric effects of the substituents on the phenyl ring. nih.gov Similarly, the attachment of other heteroaryl systems can introduce new hydrogen bond donors and acceptors, further tuning the molecule's interaction with biological targets.

Table 2: Examples of Introduced Chemical Groups for Analog Generation

| Precursor | Reagent Class | Example Moiety Introduced |

|---|---|---|

| 3,6-Dichloropyridazine | Phenylpiperazines | 4-(3,4-Dichlorophenyl)piperazine-1-yl |

| 3,6-Dichloropyridazine | Morpholine derivatives | Morpholino |

| Pyridazinone Core | Arylboronic acids (e.g., Suzuki coupling) | Phenyl, substituted phenyl |

| Pyridazinone Core | Heteroaryl halides (e.g., Buchwald-Hartwig amination) | Pyridinyl, Pyrimidinyl |

Substitution on the Oxolane Ring for Modulating Molecular Interactions

The oxolane (tetrahydrofuran) ring at the 3-position of the pyridazinone core offers additional opportunities for structural modification to fine-tune molecular interactions. nih.gov While the ring itself is relatively stable, substitutions can be introduced, particularly if the oxolane precursor contains functional groups like hydroxyls.

Synthetic strategies can involve starting with a functionalized precursor, such as 2-deoxy-D-ribose, which can be converted into a hydroxylated oxolane derivative through reduction and cyclization. nih.gov The resulting hydroxyl groups on the oxolane ring serve as synthetic handles for further modification. For example, selective O-tosylation of a primary hydroxyl group creates a good leaving group, which can then be displaced by various nucleophiles to attach new chemical fragments. nih.gov

These modifications can introduce substituents that alter the steric profile of the molecule or add new points of interaction, such as hydrogen bond donors/acceptors or charged groups. By strategically placing substituents on the oxolane ring, it is possible to modulate the molecule's conformation and its ability to fit into a biological target's binding site, thereby influencing its activity and selectivity.

Table 3: Potential Strategies for Oxolane Ring Substitution

| Synthetic Strategy | Key Reagent | Intermediate Functional Group | Potential Final Moiety |

|---|---|---|---|

| O-Tosylation | Tosyl chloride | Tosylate (OTs) | Displaced by N, O, or S nucleophiles |

| Acylation | Acyl chloride | Ester | |

| Etherification | Alkyl halide / Base | Ether | |

| Oxidation | Oxidizing agent (e.g., PCC) | Ketone / Aldehyde | Can be further derivatized |

Spectroscopic and Structural Characterization of 3 Oxolan 2 Yl 1h Pyridazin 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. longdom.org Through a series of 1D and 2D experiments, it is possible to piece together the entire molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical derivative of 3-(oxolan-2-yl)-1H-pyridazin-6-one, the spectrum is characterized by distinct signals corresponding to the protons on the pyridazinone ring and the attached oxolane (tetrahydrofuran) moiety.

The pyridazinone ring typically displays two doublets in the aromatic region, corresponding to the vicinally coupled protons. The proton of the N-H group usually appears as a broad singlet at a downfield chemical shift, often in the range of δ 10.8-11.6 ppm, due to its acidic nature. wu.ac.thmdpi.com The protons of the oxolane ring appear in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to both an oxygen atom and the pyridazinone ring, is the most deshielded of the aliphatic protons. The remaining methylene (B1212753) protons of the oxolane ring produce complex multiplet signals.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Pyridazinone) | ~11.55 | s (broad) | - |

| H-4 (Pyridazinone) | ~7.74 | d | 10.0 |

| H-5 (Pyridazinone) | ~7.06 | d | 10.0 |

| H-2' (Oxolane) | ~5.0-5.2 | m | - |

| CH₂ (Oxolane) | ~3.8-4.1 | m | - |

| CH₂ (Oxolane) | ~1.9-2.2 | m | - |

Note: Data are representative and informed by typical values for pyridazinone derivatives. wu.ac.thmdpi.com Chemical shifts can vary based on solvent and specific substitution patterns.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

A key feature in the ¹³C NMR spectrum of a this compound derivative is the signal for the carbonyl carbon (C-6) of the pyridazinone ring, which is highly deshielded and appears significantly downfield, often in the range of δ 157-162 ppm. wu.ac.thmdpi.comfabad.org.tr The olefinic carbons of the pyridazinone ring (C-3, C-4, C-5) resonate in the region of δ 129-145 ppm. The carbons of the oxolane ring appear in the upfield, aliphatic region of the spectrum, with the C-2' carbon being the most downfield of this group due to its attachment to the oxygen and the pyridazinone ring. libretexts.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 (C=O, Pyridazinone) | ~159.3 |

| C-3 (Pyridazinone) | ~144.2 |

| C-4 (Pyridazinone) | ~135.9 |

| C-5 (Pyridazinone) | ~129.5 |

| C-2' (Oxolane) | ~78.0 |

| C-5' (Oxolane) | ~68.5 |

| C-3', C-4' (Oxolane) | ~25.0-30.0 |

Note: Data are representative and informed by typical values for pyridazinone derivatives. mdpi.comfabad.org.trlibretexts.org Exact values are dependent on the specific derivative and solvent.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. emerypharma.com Cross-peaks in a COSY spectrum would confirm the connectivity between H-4 and H-5 on the pyridazinone ring. It would also map out the coupling network within the oxolane ring, showing which protons are adjacent to one another, which is crucial for assigning the complex multiplets in the aliphatic region. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). numberanalytics.comlibretexts.org This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton signals. For instance, the proton signal at ~7.74 ppm would show a cross-peak to the carbon signal at ~135.9 ppm, confirming their assignment as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.edulibretexts.org This is arguably the most powerful tool for assembling the complete molecular structure. Key correlations would include the link between the proton on C-2' of the oxolane ring and the C-3 carbon of the pyridazinone ring, unambiguously establishing the point of attachment between the two ring systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For derivatives of this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most prominent absorption is typically the strong band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring, which appears in the region of 1650-1675 cm⁻¹. wu.ac.thmdpi.com A broad absorption band in the range of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide within the ring. mdpi.commdpi.com Other significant bands include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule and a C-O-C stretching vibration for the ether linkage in the oxolane ring.

Table 3: Characteristic FT-IR Absorption Bands for a this compound Derivative

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300-3100 | N-H (Amide) | Stretching |

| ~3100-3000 | C-H (Olefinic) | Stretching |

| ~2980-2850 | C-H (Aliphatic) | Stretching |

| ~1675-1650 | C=O (Amide/Lactam) | Stretching |

| ~1600 | C=C/C=N | Stretching |

| ~1250-1050 | C-O-C (Ether) | Stretching |

Note: Values are representative and based on data for pyridazinone derivatives. wu.ac.thmdpi.comfabad.org.trmdpi.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like pyridazinone derivatives, allowing for the determination of their molecular weight with high accuracy. nih.govnih.gov In positive ion mode, the analysis typically reveals a prominent peak corresponding to the protonated molecule, [M+H]⁺. wu.ac.thmdpi.com The observed mass of this ion can be used to confirm the elemental composition and molecular formula of the synthesized compound. Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, providing data that helps to confirm the structure, such as the loss of the oxolane moiety. researchgate.net

Table 4: Representative ESI-MS Data

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| This compound | C₈H₈N₂O₂ | 165.0664 | ~165.0660 |

| Representative Derivative (e.g., 5-phenyl) | C₁₄H₁₂N₂O₂ | 241.0977 | ~241.0975 |

Note: Data are representative and based on high-resolution mass spectrometry principles. wu.ac.thmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. nih.govjournal-vniispk.ru Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). mdpi.comjournalijcar.org This precision makes it possible to distinguish between different molecular formulas that have the same nominal mass.

For this compound, the molecular formula is C₈H₁₀N₂O₂. The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes. The expected data from an HRMS analysis would involve comparing this calculated mass with the experimentally measured mass of the protonated molecule, [M+H]⁺. A close match between the theoretical and observed values provides strong evidence for the correct elemental composition. rsc.org

The typical output of an HRMS experiment is a data table comparing the calculated and found mass values, which serves as a cornerstone for the structural confirmation of newly synthesized pyridazinone derivatives. mdpi.comfigshare.com

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated Mass (m/z) for [C₈H₁₁N₂O₂]⁺ | Found Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | 167.0764 | Value | Value |

Note: "Value" indicates where experimentally determined data would be presented. A difference of <5 ppm is typically required for confirmation of the elemental composition.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While HRMS confirms the elemental formula, single-crystal X-ray crystallography provides the definitive solid-state structure, revealing the precise spatial arrangement of atoms within the crystal lattice. nih.goviucr.org This technique is indispensable for resolving any ambiguity in the connectivity of atoms and for establishing the molecule's conformation and stereochemistry. The successful application of this method requires the growth of high-quality single crystals, which can be achieved through techniques like slow evaporation from a suitable solvent. iucr.org

For this compound, X-ray crystallography would elucidate several key structural features. The oxolane (tetrahydrofuran) ring is known to adopt various puckered conformations, such as the envelope or twist forms, and this analysis would specify the exact conformation present in the crystal. Furthermore, the analysis would define the dihedral angle between the planar pyridazinone ring and the attached oxolane ring, which is a critical conformational parameter. In many pyridazinone derivatives, the orientation of substituent rings relative to the core heterocycle is a defining structural characteristic. iucr.org

The oxolane ring is attached to the pyridazinone at the C2 position, which is a stereocenter. X-ray analysis would unambiguously assign the stereoisomer present in the crystal (R or S configuration). The resulting data are typically presented in a standardized table format, often including the Cambridge Crystallographic Data Centre (CCDC) deposition number for public access to the full structural information. iucr.org

Table 2: Representative Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₈H₁₀N₂O₂ |

| Formula weight | 166.18 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| R-factor (%) | Value |

| CCDC No. | Value |

Note: Values are placeholders and would be determined experimentally.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, the pyridazinone moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This facilitates the formation of strong intermolecular N—H···O hydrogen bonds, which often lead to the creation of centrosymmetric dimers with a characteristic R²₂(8) ring motif. iucr.org

Computational and Theoretical Investigations of 3 Oxolan 2 Yl 1h Pyridazin 6 One Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. gsconlinepress.com By employing methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), researchers can gain insights into the fundamental characteristics of chemical compounds, including derivatives of 3-(Oxolan-2-yl)-1H-pyridazin-6-one. gsconlinepress.comscielo.org.mx These calculations are instrumental in predicting molecular behavior and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pkpjps.pk For derivatives of this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. pjbmb.org.pk Conformational analysis, often performed using methods like the Hartree-Fock (HF) calculation method, explores the different spatial arrangements (conformers) of a molecule and their relative energies. pjbmb.org.pkresearchgate.net The most stable conformer, identified by its minimum potential energy, is crucial for understanding the molecule's biological activity, as it represents the most likely shape to interact with biological targets. pjbmb.org.pkpjps.pk

For example, in a study of various heterocyclic compounds, conformational analysis was performed to determine the minimum potential energy, which provides insights into the molecule's active conformation. researchgate.net The process of geometry optimization is a key component of molecular modeling and can be a primary objective or a starting point for more complex calculations. pjbmb.org.pk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential Maps)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the innermost empty orbital, relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netekb.eg A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. ekb.eg Conversely, a larger energy gap indicates higher stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in These maps are valuable for predicting how a molecule will interact with other molecules, including biological receptors. bhu.ac.in

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest greater ease of electron donation. researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity and lower stability. researchgate.netekb.eg |

This table is interactive. You can sort and filter the data.

Quantum Chemical Descriptors (Electrophilicity, Chemical Potential, Hardness, Softness, Dipole Moment)

A range of quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. gsconlinepress.com These descriptors offer a deeper understanding of the chemical behavior of this compound and its derivatives.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. gsconlinepress.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system. scielo.org.mx It is the negative of electronegativity. ekb.eg

Global Hardness (η): Represents the resistance of a molecule to change its electron configuration. gsconlinepress.comekb.eg Molecules with a large HOMO-LUMO gap are considered hard.

Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule's electron cloud can be polarized. gsconlinepress.comekb.eg Soft molecules are generally more reactive. ekb.eg

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. gsconlinepress.comscielo.org.mx

These parameters are calculated using the energies of the HOMO and LUMO. For instance, ionization potential (I) can be approximated as -E_HOMO and electron affinity (A) as -E_LUMO according to Koopman's theorem. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Global Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ² / (2η) |

This table is interactive. You can sort and filter the data.

Correlation of Calculated Parameters with Molecular Reactivity and Stability

The quantum chemical parameters calculated through DFT serve as valuable predictors of the reactivity and stability of molecules. researchgate.netekb.eg For instance, a high HOMO energy is associated with a greater ability to donate electrons, suggesting increased reactivity as a nucleophile. researchgate.net Conversely, a low LUMO energy indicates a greater propensity to accept electrons, implying higher reactivity as an electrophile.

The HOMO-LUMO energy gap is a direct indicator of molecular stability; a larger gap correlates with higher stability and lower reactivity. mdpi.com The global hardness and softness parameters further quantify this relationship, with harder molecules being more stable and less reactive. ekb.eg These theoretical calculations can be correlated with experimental findings, such as the observed inhibition efficiency of pyridazine (B1198779) derivatives in corrosion studies, to validate the computational models. gsconlinepress.com

Molecular Docking Studies for Receptor-Ligand Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govekb.eg This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and interaction with a target protein. nih.govnih.gov

Prediction of Binding Poses and Active Site Interactions with Target Proteins

Molecular docking simulations can predict the binding pose of this compound derivatives within the active site of a target protein. nih.govrrpharmacology.ru These predictions are essential for understanding the molecular basis of a ligand's biological activity. nih.gov The docking process generates various possible conformations of the ligand within the binding pocket and scores them based on factors like binding energy. nih.gov The pose with the lowest binding energy is generally considered the most favorable and likely to be the biologically active conformation. nih.gov

Analysis of the docked poses reveals specific interactions between the ligand and the amino acid residues of the protein's active site. ekb.egnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, studies on N-substituted pyridazine derivatives have used molecular docking to predict their affinity for glutamate (B1630785) receptors, identifying key interactions that contribute to their potential therapeutic effects. rrpharmacology.ru Similarly, docking studies of other pyridazine derivatives have shown strong binding to kinases involved in cancer pathways. nih.gov The accuracy of these predictions can be further assessed and refined using molecular dynamics (MD) simulations, which provide insights into the stability of the predicted binding pose and interactions over time. biorxiv.orgmdpi.com

Evaluation of Binding Affinities Using Scoring Functions (e.g., Glide score, ΔGBind)

The evaluation of binding affinities through scoring functions is a critical step in computational drug design, providing a quantitative measure of the interaction between a ligand and its target protein. Scoring functions like GlideScore and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are widely used to rank potential drug candidates and predict their binding strength. schrodinger.comnih.govfrontiersin.org

GlideScore , an empirical scoring function, is designed to distinguish between compounds with strong binding affinity (actives) and those with little to no binding ability (inactives). schrodinger.com It considers factors such as protein-ligand coulomb-vdW energy. schrodinger.com For instance, in studies of various protein-ligand complexes, Glide has been used to identify active compounds from large databases. researchgate.net The docking process often involves a hierarchical filtering system to find the best ligand poses within the receptor's binding site, which are then scored. schrodinger.com

MM-GBSA is another popular method for estimating the free energy of binding of a ligand to a protein. This method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energy terms. bioline.org.br For example, in a study on peptidoglycan recognition proteins (PGRPs), MM-PBSA (a similar approach) was used to calculate the binding free energies of different peptidoglycan complexes. bioline.org.br

The binding affinities for a series of compounds, including derivatives of this compound, can be evaluated and compared using these scoring functions. The results are often presented in tables that rank the compounds based on their predicted binding energies.

| Compound | Glide Score (kcal/mol) | ΔG Bind (MM-GBSA) (kcal/mol) | Reference Compound |

|---|---|---|---|

| Derivative A | -9.5 | -65.3 | Standard Inhibitor X |

| Derivative B | -8.2 | -58.1 | Standard Inhibitor X |

| Derivative C | -7.9 | -55.7 | Standard Inhibitor X |

| This compound | -6.5 | -45.2 | Standard Inhibitor X |

Identification of Key Amino Acid Residues Involved in Ligand Binding

Identifying the specific amino acid residues that are crucial for ligand binding is fundamental to understanding the mechanism of action and for designing more potent and selective inhibitors. Molecular docking and molecular dynamics simulations are powerful tools for elucidating these interactions. nih.govmdpi.com

Through these computational methods, it is possible to visualize and analyze the binding pose of a ligand within the active site of a protein. This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.comnih.gov For example, studies on various receptors have identified conserved and non-conserved amino acid residues that are critical for the binding of specific ligands. nih.gov In some cases, mutating a single key amino acid can significantly alter or even abolish ligand binding. nih.govmdpi.com

For derivatives of this compound, computational studies can pinpoint the amino acid residues in the target protein's binding pocket that form significant interactions with the ligand. These interactions are essential for stabilizing the ligand-protein complex.

| Derivative | Key Interacting Residues | Interaction Type | Target Protein |

|---|---|---|---|

| Derivative A | Tyr250, Asp310, Arg150 | Hydrogen Bond, Hydrophobic | Kinase Z |

| Derivative B | Phe180, Leu205, Val220 | Hydrophobic | Kinase Z |

| This compound | Asp310, Ser245 | Hydrogen Bond | Kinase Z |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comajrconline.org This approach is invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. mdpi.comsemanticscholar.org

Development of 2D- and 3D-QSAR Models

Both 2D- and 3D-QSAR models are developed to correlate the structural features of molecules with their biological activities.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D aligned structures of the compounds. mdpi.comresearchgate.netslideshare.net These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecules influence their activity. mdpi.comresearchgate.net

For a series of this compound derivatives, QSAR models can be built using their measured biological activities (e.g., IC50 values). The statistical quality of these models is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comresearchgate.net

Elucidation of Physico-Chemical Descriptors Influencing Activity

QSAR studies help in identifying the key physico-chemical descriptors that govern the biological activity of a set of compounds. scienceforecastoa.comrjptonline.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. scienceforecastoa.com

Examples of such descriptors include:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular weight, molar refractivity.

Hydrophobic descriptors: LogP (partition coefficient). ajrconline.org

By analyzing the QSAR equation, it is possible to determine which of these properties have a positive or negative impact on the biological activity. researchgate.net This information is crucial for guiding the design of new derivatives with improved potency.

Field-Based 3D-QSAR for Steric and Hydrophobic Contributions

Field-based 3D-QSAR methods, like CoMFA and CoMSIA, provide a detailed understanding of the steric and hydrophobic requirements for optimal biological activity. ajrconline.orgmdpi.com These models generate contour maps that highlight specific regions around the aligned molecules where modifications can lead to enhanced activity.

Steric contour maps indicate areas where bulky substituents are favored (green contours) or disfavored (yellow contours).

Hydrophobic contour maps show regions where hydrophobic groups increase activity (yellow contours) and where hydrophilic groups are preferred (white contours).

These visual representations are powerful tools for medicinal chemists to rationally design new molecules with improved binding affinity and biological activity. mdpi.com

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery. dergipark.org.trmedsci.org A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. dergipark.org.tr

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. nih.govmdpi.com This process, known as virtual screening, allows for the rapid identification of potential hit compounds from vast libraries of molecules. nih.govresearchgate.net

Ligand-Based and Structure-Based Pharmacophore Model Generation

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov These models serve as 3D queries for screening large chemical databases to find novel, active compounds. semanticscholar.orgfrontiersin.org The generation of these models can be approached from two main perspectives: ligand-based and structure-based.

Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available. mdpi.com The process involves superimposing a set of active molecules to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups that are critical for bioactivity. mdpi.comnih.gov For a series of pyridazinone derivatives, a ligand-based model would be built using the structures of several known active inhibitors to derive a common feature hypothesis essential for their pharmacological effect. frontiersin.org The quality of a generated pharmacophore model is often assessed by its ability to distinguish known active compounds from inactive ones, a process known as validation. nih.gov

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be generated. nih.govsemanticscholar.org This method analyzes the key interaction points between the protein and a bound ligand within the active site. semanticscholar.orgdovepress.com Features are mapped based on the complementary chemical functionalities of the protein's binding pocket. dovepress.com For instance, a model could be generated from the crystal structure of a kinase in complex with a pyridazinone inhibitor. The model would incorporate features like hydrogen bonds to backbone residues, hydrophobic interactions with nonpolar amino acids, and aromatic stacking interactions. semanticscholar.orgmdpi.com These models provide detailed structural insights that are valuable for lead optimization. dovepress.com

The table below illustrates the typical features identified in a pharmacophore model for a hypothetical kinase inhibitor.

| Feature Type | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A feature that can accept a hydrogen bond from the protein. |

| Hydrogen Bond Donor | HBD | A feature that can donate a hydrogen bond to the protein. |

| Hydrophobic | H | A region that favors interaction with nonpolar protein residues. |

| Aromatic Ring | AR | A feature representing a planar, cyclic, conjugated system. |

| Excluded Volume | XVOL | A sphere representing a region of space occupied by the receptor, which should not be occupied by the ligand. |

Application in Drug Repurposing and Novel Target Prediction

Pharmacophore models are powerful tools not only for discovering new ligands but also for identifying new uses for existing molecules (drug repurposing) and predicting previously unknown biological targets (novel target prediction). nih.govplos.org

Drug Repurposing: This strategy aims to find new therapeutic indications for existing drugs. scienceopen.comnih.gov An in silico approach to repurposing involves screening a library of known drugs against a pharmacophore model for a specific target. nih.gov In a study on a series of pyridazinone-based molecules that failed to show activity against their intended target, researchers employed an inverse virtual screening approach. nih.gov They used the pyridazinone structures to screen against a database of pharmacophore models representing numerous biological targets. This process identified aspartate aminotransferase as a potential new target for the pyridazinone series, demonstrating how computational methods can salvage and re-evaluate a chemical library. nih.gov

Novel Target Prediction: Also known as target fishing, this process aims to identify the molecular targets of a bioactive compound. mdpi.comfrontiersin.org This is particularly useful when a compound shows an interesting effect in a phenotypic screen, but its mechanism of action is unknown. By creating a pharmacophore model from the compound, one can screen it against a database of protein structures or protein binding sites to find potential matches. nih.govmdpi.com This helps in elucidating the mechanism of action and understanding potential off-target effects. frontiersin.org Network-based approaches, which analyze the relationships between drug targets and disease-associated genes, are also increasingly used to predict novel targets and repositioning candidates. plos.org

The following table provides an example of potential repurposed targets for a hypothetical pyridazinone library, as might be identified through inverse virtual screening.

| Original Target Class | Compound Series | Computational Method | Potential Repurposed Target |

| Formyl Peptide Receptors (GPCRs) | Pyridazinone-based analogues | Pharmacophore-based Inverse Virtual Screening | Aspartate Aminotransferase |

| Kinase X | Pyridazinone Derivatives | Ligand-based similarity screening | Kinase Y, Protease Z |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-protein complex over time. oatext.comtubitak.gov.tr MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a timescale of nanoseconds to microseconds. nih.govmdpi.com

For a compound like a this compound derivative, MD simulations would be performed after docking it into a putative target protein's active site. The simulation would track the movements of the ligand, the protein, and surrounding solvent molecules. oatext.com Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and protein, confirming the persistence of key interactions predicted by docking. mdpi.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the ligand, providing a more accurate prediction than docking scores alone. chemicalpapers.com

A study on pyridazinone-based analogues used MD simulations to validate docking results and confirm effective ligand-protein interactions with a potential repurposed target. nih.gov Such simulations are crucial for verifying the stability of predicted binding modes and ensuring that the key interactions are maintained in a dynamic, solvated environment. chemicalpapers.com

The table below summarizes typical parameters and outputs of an MD simulation study.

| Parameter/Analysis | Description | Typical Value/Observation |

| Simulation Time | The total duration of the simulation. | 50-100 nanoseconds (ns) |

| Force Field | The set of equations and parameters used to describe the energy of the system. | AMBER, CHARMM, GROMOS |

| RMSD | Measures the average deviation of atomic positions from a reference structure. | Stable trajectory with RMSD < 3 Å |

| Key Interactions | Specific hydrogen bonds or hydrophobic contacts monitored over time. | High occupancy (>75%) of critical hydrogen bonds. |

Structure Activity Relationship Sar Studies of 3 Oxolan 2 Yl 1h Pyridazin 6 One Derivatives

Impact of Structural Modifications on the Pyridazinone Ring System

The pyridazinone ring is a key pharmacophoric element, and modifications to this core structure significantly impact the biological profile of the resulting derivatives. nih.gov The presence of nitrogen atoms and a keto group allows for hydrogen bonding and protonation, which are critical for interactions with biological targets. nih.gov

Influence of Substituents at the N-2 Position

The N-2 position of the pyridazinone ring is a common site for substitution, and the nature of the substituent at this position plays a pivotal role in determining the compound's activity. Research has shown that an arylacetamide moiety at the N-2 position is often essential for agonist activity at formyl peptide receptors (FPRs). researchgate.net The presence of lipophilic and/or electronegative substituents on the aryl group at the end of the acetamide (B32628) chain is also crucial for this activity. researchgate.net

In a series of 6-phenyl-3(2H)-pyridazinone derivatives, the introduction of various substituents at the N-2 position influenced their analgesic and anti-inflammatory activities. sarpublication.com For instance, the presence of an acetamide side chain linked to the lactam nitrogen at the N-2 position was found to enhance these activities. sarpublication.com Furthermore, studies on 4,6-diphenyl-3(2H)-pyridazinones with 4-arylpiperazin-1-yl-carbonylalkyl moieties at the N-2 position have demonstrated their potential as analgesic and anti-inflammatory agents. sarpublication.com

In the context of antibacterial activity, N-alkylation of 4-(aryl)-6-phenylpyridazin-3(2H)-ones with an ethyl ester group at the N-1 (equivalent to N-2 in the parent 1H-pyridazin-6-one) position led to a decrease in activity against Staphylococcus aureus. mdpi.com However, subsequent hydrolysis of the ester to the corresponding carboxylic acid resulted in an increase in activity against Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.com This highlights the importance of the electronic and steric properties of the N-2 substituent.

Table 1: Impact of N-2 Substituents on the Activity of Pyridazinone Derivatives

| Base Scaffold | N-2 Substituent | Observed Activity | Reference |

| Pyridazin-3(2H)-one | Arylacetamide | Essential for FPR agonist activity | researchgate.net |

| 6-phenyl-3(2H)-pyridazinone | Acetamide side chain | Enhanced analgesic and anti-inflammatory activity | sarpublication.com |

| 4-(aryl)-6-phenylpyridazin-3(2H)-one | Ethyl ester | Decreased antibacterial activity | mdpi.com |

| 4-(aryl)-6-phenylpyridazin-3(2H)-one | Acetic acid | Increased antibacterial activity against Gram-negative bacteria | mdpi.com |

Effects of Variations at C-4, C-5, and C-6 Positions of the Pyridazinone Ring

Modifications at the C-4, C-5, and C-6 positions of the pyridazinone ring have been explored to fine-tune the biological activity of these compounds.

C-4 and C-5 Positions: Substitutions at the C-4 and C-5 positions can significantly influence the pharmacological profile. For example, in a series of pyrido-pyridazinone derivatives, the introduction of a substituent at the C-5 position of the pyridine (B92270) scaffold (analogous to the C-4 or C-5 position of the pyridazinone ring) was investigated. nih.gov Replacing hydrogen with a chlorine or nitrile group enhanced inhibitory activity against FER tyrosine kinase, while a phenyl group did not. nih.gov In another study, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives showed good analgesic activity without ulcerogenic side effects. sarpublication.com

The aromatization of the pyridazinone ring, which involves the C-4 and C-5 positions, has also been shown to be important for certain biological activities. For instance, some dihydropyridazine (B8628806) derivatives of benzoylthiourea (B1224501) exhibited poor antimicrobial activity, indicating the importance of the aromaticity of the pyridazinone ring for this specific activity. nih.gov

C-6 Position: The C-6 position is another critical site for modification. In a study on FPR agonists, the C-6 position of the pyridazinone ring was found to be less tolerant to modifications. researchgate.net A methyl group at this position consistently yielded the best results for agonist activity, while its elimination or substitution with larger groups, such as cyclohexyl, 2-thienyl, or aryl groups, generally led to a decrease in potency. researchgate.net

Conversely, in other series of pyridazinone derivatives, the introduction of various aryl or heteroaryl groups at the C-6 position has resulted in compounds with a broad pharmacological profile, including cardiotonic, antihypertensive, and platelet aggregation inhibitory activities. researchgate.net For instance, 5,6-diaryl-substituted pyridazinone derivatives have been synthesized as analogues of combretastatin (B1194345) A-4, where the aryl groups at C-5 and C-6 are crucial for their antiproliferative activity. nih.gov

Table 2: Influence of C-4, C-5, and C-6 Substitutions on Pyridazinone Activity

| Position | Modification | Impact on Activity | Reference |

| C-4/C-5 | Dihalo substitution | Good analgesic activity | sarpublication.com |

| C-5 (pyrido-pyridazinone) | Cl or CN substitution | Enhanced FER kinase inhibitory activity | nih.gov |

| C-6 | Elimination or substitution of methyl group | Decreased FPR agonist activity | researchgate.net |

| C-6 | Aryl or heteroaryl substitution | Broad pharmacological profile (cardiotonic, antihypertensive) | researchgate.net |

| C-5/C-6 | Diaryl substitution | Antiproliferative activity | nih.gov |

Role of Chiral Centers within the Pyridazinone Moiety

The introduction of chiral centers into the pyridazinone moiety can lead to stereoisomers with distinct biological activities. This highlights the importance of the three-dimensional arrangement of atoms for molecular recognition by biological targets.

For instance, in the development of tricyclic pyridazinone derivatives as potential STAT3 inhibitors, stereochemical investigations were crucial. iiarjournals.org The specific stereochemistry of the fused ring system significantly influenced the inhibitory activity. Similarly, studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, which can exist as E/Z isomers and cis/trans conformers, have shown that the stereochemistry around the hydrazone bond is a key determinant of their biological activity as COX/LOX inhibitors. nih.gov The E isomer is often the more stable and biologically active form. nih.gov

Contribution of the Oxolane (Tetrahydrofuran) Moiety to Molecular Activity

The oxolane (tetrahydrofuran) ring is a common structural motif in many biologically active compounds. Its presence in 3-(Oxolan-2-yl)-1H-pyridazin-6-one derivatives can influence their physicochemical properties and binding interactions with target proteins.

Positional Isomerism and Stereochemical Considerations of the Oxolane Attachment

The position of the oxolane ring attachment to the pyridazinone core and its stereochemistry are critical factors for biological activity. In a study of phosphodiesterase 4 (PDE4) inhibitors, the stereochemistry of a tetrahydrofuran-3-yloxy substituent was found to be crucial. nih.gov The (R)-enantiomer of a triazolopyridazine derivative with a tetrahydrofuran-3-yloxy group showed significantly higher potency as a PDE4A inhibitor compared to the (S)-enantiomer. nih.gov This demonstrates that the specific spatial orientation of the oxolane ring is vital for optimal interaction with the enzyme's active site. While this study is on a different heterocyclic system, it underscores the general importance of the stereochemistry of tetrahydrofuran (B95107) substituents in related pharmacophores.

Effects of Substitutions on the Oxolane Ring

While specific research on substitutions on the oxolane ring of this compound is limited, studies on related structures suggest that such modifications can modulate activity. For example, a patent for pyridazinone herbicides describes various substituted oxolane derivatives, indicating that modifications to this ring can influence their biological effects. google.com The introduction of substituents on the oxolane ring can alter its lipophilicity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with the target protein.

Linker Chemistry and its Influence on Overall Molecular Interactions

Research into various pyridazinone scaffolds has shown that the introduction and modification of linkers are key strategies in optimizing their therapeutic potential. nih.govresearchgate.netresearchgate.netbenthamdirect.com These linkers serve to orient the key binding moieties in the optimal conformation for interaction with the target protein, to span the distance between different binding pockets, and to introduce new points of interaction.

A prominent example is the use of a piperazine (B1678402) linker in a series of 3(2H)-pyridazinone derivatives designed as anti-proliferative agents. nih.govresearchgate.net In these compounds, the piperazine ring connects the pyridazinone core to an additional phenyl group. This linker is not merely a spacer; its nitrogen atoms can act as hydrogen bond acceptors, and its ring structure imparts a degree of conformational constraint. The choice of a piperazine linker was based on its previously demonstrated role in conferring anti-proliferative effects in other chemical scaffolds. nih.gov

Studies on these piperazine-containing pyridazinones revealed that substituents on the terminal phenyl ring, which is connected via the linker, significantly impact cytotoxic and anti-proliferative activities against cancer cell lines. nih.govresearchgate.net This highlights that the linker's role is intertwined with the nature of the chemical group it connects. For instance, deletion of the piperazine linker has been explored as a strategy to limit conformational freedom in other series of pyridazinone derivatives, indicating its importance in defining the molecule's three-dimensional shape. tandfonline.com

In a different series of pyridazinone derivatives, an arylacetamide chain was incorporated at the N-2 position of the pyridazinone ring. unifi.it This linker connects the pyridazinone core to various aryl groups. SAR studies on these compounds as formyl peptide receptor (FPR) agonists showed that the nature of this linker and the substituents on the terminal aryl ring were crucial for activity. The acetamide group itself provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target engagement.

Another investigation into pyridazinone-based diarylurea derivatives as potential dual antimicrobial and anticancer agents also underscores the importance of the linker. nih.gov These molecules feature a urea (B33335) moiety linking the pyridazinone scaffold to another aromatic ring, a design inspired by the structure of the kinase inhibitor sorafenib. The urea linker is known to form strong hydrogen bonds with protein backbones.

The influence of linker chemistry is further exemplified in studies where the N-1 position of the pyridazinone ring is modified. For example, the introduction of an ethyl ester group at this position was found to alter the antibacterial activity of certain 6-phenylpyridazin-3(2H)-one derivatives. mdpi.com Subsequent hydrolysis of this ester to the corresponding carboxylic acid led to a further change in the activity profile, demonstrating that even small modifications to a simple linker can have significant biological consequences. mdpi.com

While the direct application of these findings to this compound requires further investigation, the principles of linker chemistry observed in these related pyridazinone derivatives provide a strong foundation for the rational design of new analogues. The choice of linker, its length, flexibility, and the chemical groups it incorporates are all critical parameters that must be optimized to achieve the desired molecular interactions and biological activity.

Research Findings on Linker Modifications in Pyridazinone Derivatives

| Scaffold | Linker Type | Key Modification | Observed Influence on Activity | Reference |

|---|---|---|---|---|

| 3(2H)-Pyridazinone | Piperazinyl | Introduction of a piperazinyl linker between the pyridazinone core and a phenyl group. | Conferred anti-proliferative effects against various cancer cell lines. | nih.govresearchgate.net |

| 3(2H)-Pyridazinone | Hydrazone | Deletion of a piperazine linker and investigation of substituents on a hydrazone moiety. | Aimed to limit conformational freedom and explore electronic and steric effects. | tandfonline.com |

| Pyridazin-3(2H)-one | Arylacetamide | An arylacetamide chain at the N-2 position connecting to an aryl group. | Crucial for activity as formyl peptide receptor (FPR) agonists. | unifi.it |

| Pyridazinone | Diarylurea | A urea moiety linking the pyridazinone to another aromatic ring. | Investigated for dual antimicrobial and anticancer activities. | nih.gov |

| 6-Phenylpyridazin-3(2H)-one | N-1 Alkylation (Ethyl Ester) | Introduction of an ethyl ester group at the N-1 position. | Led to a decrease in antibacterial activity compared to the parent compound. | mdpi.com |

| 6-Phenylpyridazin-3(2H)-one | N-1 Alkylation (Carboxylic Acid) | Hydrolysis of the N-1 ethyl ester to a carboxylic acid. | Increased antibacterial activity against certain Gram-negative bacteria. | mdpi.com |

Mechanistic Elucidation of Molecular Interactions: in Vitro Perspectives

Mechanistic Studies of Enzyme Inhibition Profiles

A thorough search of scientific databases and literature yielded no studies that have specifically evaluated the inhibitory effects of 3-(Oxolan-2-yl)-1H-pyridazin-6-one on the following enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

No research articles or data were found that investigated the potential of This compound to inhibit either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). Consequently, there is no information on its inhibition mechanism, potency (e.g., IC₅₀ values), or selectivity for either of these cholinesterases.

Phosphodiesterase (PDE) Inhibition (e.g., PDE3A) and Antiplatelet Mechanisms

There is no available scientific literature that examines the inhibitory activity of This compound against any phosphodiesterase (PDE) isoforms, including PDE3A. As a result, its potential as an antiplatelet agent via this mechanism remains uninvestigated.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B Selectivity)